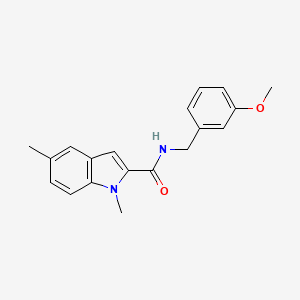![molecular formula C15H21N3O2 B11379844 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B11379844.png)
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative.
Alkylation: The benzodiazole core is then alkylated using ethyl bromide to introduce the ethyl group at the 1-position.
Amidation: The alkylated benzodiazole is reacted with 4-hydroxybutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Alkyl halides, sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine antimikrobiellen und antiparasitären Eigenschaften.
Industrie: Verwendung bei der Entwicklung neuer Materialien und Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von N-[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Benzimidazol-Derivate sind bekannt dafür, Enzyme wie Topoisomerasen und Kinasen zu hemmen, die eine entscheidende Rolle bei der DNA-Replikation und Zellteilung spielen. Diese Hemmung kann zur Unterdrückung des Wachstums und der Proliferation von Krebszellen führen .
Ähnliche Verbindungen:
- N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-methylamin
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamin
Vergleich: N-[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamid zeichnet sich durch seine einzigartigen Ethyl- und Hydroxybutanamidgruppen aus, die seine pharmakologischen Eigenschaften im Vergleich zu anderen Benzimidazol-Derivaten verbessern können. Diese strukturellen Unterschiede können seine Bioverfügbarkeit, Stabilität und Interaktion mit molekularen Zielstrukturen beeinflussen .
Wirkmechanismus
The mechanism of action of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE: Similar structure but lacks the ethyl group at the 1-position.
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL]SULFANYL}ACETAMIDE: Contains additional functional groups that may confer different biological activities.
Uniqueness
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE is unique due to its specific combination of functional groups, which may result in distinct biological activities and therapeutic potential compared to other benzodiazole derivatives.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C15H21N3O2/c1-2-18-13-7-4-3-6-12(13)17-14(18)9-10-16-15(20)8-5-11-19/h3-4,6-7,19H,2,5,8-11H2,1H3,(H,16,20) |
InChI-Schlüssel |
NQUAAQAIEHKITP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11379762.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11379765.png)

![2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11379770.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11379776.png)
![1-(3-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379782.png)
![4-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11379790.png)
![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11379791.png)
![4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11379817.png)
![5-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11379821.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11379827.png)
![3-(4-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379835.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379837.png)

